
1-methyl(3,3,5,5-(2)H)piperidin-4-one
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Overview
Description
1-methyl(3,3,5,5-(2)H)piperidin-4-one is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the field of organic chemistry due to their presence in various pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl(3,3,5,5-(2)H)piperidin-4-one typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, and nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process. Another method involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs catalytic hydrogenation of pyridine over molybdenum disulfide catalysts . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-methyl(3,3,5,5-(2)H)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
Scientific Research Applications
1-methyl(3,3,5,5-(2)H)piperidin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl(3,3,5,5-(2)H)piperidin-4-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the piperidine ring can form hydrogen bonds and interact with various biological molecules, influencing their activity . This compound can modulate enzyme activity, receptor binding, and other cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Pyrrolidine: Another nitrogen-containing heterocycle with similar applications.
Piperazine: A related compound with two nitrogen atoms in the ring, used in pharmaceuticals.
Uniqueness
1-methyl(3,3,5,5-(2)H)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl(3,3,5,5-(2)H)piperidin-4-one, and how do reaction conditions influence isotopic purity?
- Methodological Answer : Deuterated analogs like this compound are typically synthesized via acid-catalyzed H/D exchange or isotopic labeling during precursor synthesis. For example, reactions involving deuterated solvents (e.g., D₂O) under controlled pH and temperature (57–63°C) can achieve high isotopic incorporation. Catalyst selection (e.g., HCl or phosphoric acid) impacts reaction efficiency and deuterium distribution . Post-synthesis purification via column chromatography or recrystallization ensures isotopic purity, verified by mass spectrometry (MS) and ²H-NMR .
Q. How can researchers characterize the structural and isotopic integrity of this compound?
- Methodological Answer : Use a combination of ¹H/²H-NMR to confirm deuterium placement and quantify isotopic enrichment. High-resolution MS provides molecular weight validation, while FT-IR identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹). X-ray crystallography (as in piperidinone derivatives) resolves stereochemical details, though deuteration may require neutron diffraction for precise H/D positioning .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adopt GHS-compliant practices: wear nitrile gloves and goggles to prevent skin/eye contact (H315/H319 hazards). Use fume hoods to avoid inhalation of aerosols (H335 risk). In case of exposure, rinse skin with soap/water and eyes with saline for 15+ minutes. Store at room temperature in airtight containers away from oxidizers .
Advanced Research Questions
Q. How do deuterium isotopic effects influence the kinetic and thermodynamic properties of this compound in reaction mechanisms?
- Methodological Answer : Deuterium substitution alters reaction rates (kinetic isotope effects, KIE) and equilibrium positions. For instance, C-D bonds have lower zero-point energy, slowing H/D abstraction steps in ketone reduction or nucleophilic additions. Use computational methods (DFT) to model KIEs and validate with kinetic experiments (e.g., monitoring reaction progress via GC/HPLC) .
Q. What strategies optimize crystallographic analysis for deuterated piperidinones, and how does deuteration impact crystal packing?
- Methodological Answer : Neutron diffraction is preferred over X-ray for precise H/D localization due to deuterium’s higher scattering cross-section. For X-ray, refine deuterium positions using restraints from isotopic labeling data. Deuteration can subtly alter hydrogen-bonding networks, affecting crystal symmetry and melting points, as seen in analogs like 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride .
Q. How can factorial design improve the efficiency of synthetic optimization for this compound?
- Methodological Answer : Apply a 2³ factorial design to evaluate variables: temperature (50–70°C), catalyst concentration (0.1–1.0 M), and reaction time (2–6 hours). Analyze main effects and interactions via ANOVA to identify optimal conditions. Response surface methodology (RSM) further refines parameters for maximum yield and isotopic purity .
Q. What computational tools predict the pharmacological relevance of this compound derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., CNS receptors). MD simulations (GROMACS) assess binding stability, while QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity. Validate predictions with in vitro assays (e.g., enzyme inhibition or receptor-binding studies) .
Q. Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in isotopic distribution data between MS and NMR results?
- Methodological Answer : Cross-validate using LC-MS for molecular ion confirmation and ²H-NMR for site-specific deuteration. Contradictions may arise from proton-deuteron exchange during analysis; stabilize samples in non-deuterated solvents and minimize exposure to moisture. Statistical tools (e.g., Bland-Altman plots) quantify measurement agreement .
Q. What statistical frameworks are robust for analyzing structure-activity relationships (SAR) in deuterated piperidinones?
- Methodological Answer : Multivariate regression (PLS or PCA) handles collinear variables (e.g., substituent electronic effects, steric parameters). Bayesian inference models incorporate prior isotopic data to refine SAR predictions, addressing small sample sizes common in deuterated compound studies .
Q. Experimental Design
Q. How do control experiments validate the role of deuterium in modulating biological activity?
- Methodological Answer : Compare the deuterated compound with its non-deuterated analog in parallel assays (e.g., enzyme kinetics or cellular uptake studies). Use isotopologue-matched controls to isolate isotope-specific effects from structural variability. Replicate experiments across multiple cell lines or animal models to ensure reproducibility .
Q. What are the challenges in scaling up deuterated piperidinone synthesis while maintaining isotopic fidelity?
- Methodological Answer : Scale-up introduces heterogeneity in mixing and heat transfer, risking incomplete deuteration. Mitigate via flow chemistry with precise temperature/residence time control. Monitor batch consistency using inline PAT tools (e.g., Raman spectroscopy) and optimize solvent recovery to reduce costs .
Properties
Molecular Formula |
C6H11NO |
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Molecular Weight |
117.18 g/mol |
IUPAC Name |
3,3,5,5-tetradeuterio-1-methylpiperidin-4-one |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i2D2,3D2 |
InChI Key |
HUUPVABNAQUEJW-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(C1=O)([2H])[2H])C)[2H] |
Canonical SMILES |
CN1CCC(=O)CC1 |
Origin of Product |
United States |
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